2-Piperazino-N-Boc-N-methyl-ethanamine

Descripción

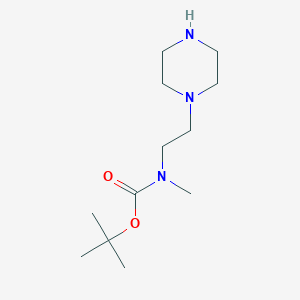

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H25N3O2 |

|---|---|

Peso molecular |

243.35 g/mol |

Nombre IUPAC |

tert-butyl N-methyl-N-(2-piperazin-1-ylethyl)carbamate |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14(4)9-10-15-7-5-13-6-8-15/h13H,5-10H2,1-4H3 |

Clave InChI |

GSLSZRBGYKVBLW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N(C)CCN1CCNCC1 |

Origen del producto |

United States |

Derivatization and Post Synthetic Modifications of 2 Piperazino N Boc N Methyl Ethanamine

The chemical scaffold of 2-Piperazino-N-Boc-N-methyl-ethanamine, with its distinct amine functionalities, offers a versatile platform for a variety of post-synthetic modifications. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the exocyclic ethanamine nitrogen, alongside a secondary amine within the piperazine (B1678402) ring, allows for controlled and sequential chemical transformations. This section explores the key derivatization strategies, including the deprotection of the Boc group, subsequent functionalization of the resulting amines, and methods for introducing stereochemical complexity.

Structural Characterization and Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Piperazino-N-Boc-N-methyl-ethanamine, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Multi-Dimensional NMR Techniques

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. The tert-butyl group of the Boc protecting group would present as a sharp singlet around 1.4 ppm. The N-methyl group would also appear as a singlet. The ethyl bridge and the piperazine (B1678402) ring protons would exhibit more complex splitting patterns, appearing as multiplets.

¹³C NMR: The carbon NMR spectrum would complement the proton data, with characteristic signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group, and the various methylene (B1212753) and methyl carbons of the piperazine and ethanamine moieties.

COSY: This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of the ethyl bridge protons and the protons within the piperazine ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC: This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between the different functional groups, for instance, linking the ethanamine fragment to the piperazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |

| N-CH₃ | ~2.9 (s, 3H) | ~35 |

| N-CH₂ (ethanamine) | ~3.3 (t, 2H) | ~55 |

| CH₂-N (piperazine) | ~2.5 (t, 2H) | ~53 |

| Piperazine ring CH₂ | ~2.4-2.7 (m, 8H) | ~54 |

| C=O (Boc) | - | ~155 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

Conformational Analysis in Solution

The piperazine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. The substituents on the piperazine ring can adopt either axial or equatorial positions. The large N-Boc-N-methyl-ethanamine group is likely to preferentially occupy an equatorial position to reduce steric hindrance.

Variable temperature NMR studies could provide insights into the dynamics of the ring inversion process. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, which would help to confirm the predicted chair conformation and the relative orientation of the substituents.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related N-Boc protected piperazine derivatives provides a strong basis for predicting its solid-state structure. iucr.org

Elucidation of Molecular Conformation and Stereochemistry

A successful crystallographic analysis would confirm the chair conformation of the piperazine ring, which is a common feature in similar structures. iucr.org It would also provide precise bond lengths, bond angles, and torsion angles for the entire molecule. This data is invaluable for understanding the steric and electronic effects of the N-Boc-N-methyl-ethanamine substituent on the geometry of the piperazine ring.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing is determined by the intermolecular forces between adjacent molecules. In the case of this compound, the presence of the secondary amine in the piperazine ring allows for the formation of hydrogen bonds (N-H···N or N-H···O). The carbonyl oxygen of the Boc group is also a potential hydrogen bond acceptor. These hydrogen bonds, along with weaker van der Waals interactions, would dictate how the molecules arrange themselves in the crystal lattice. Analysis of the crystal packing of analogous compounds often reveals the presence of such directional interactions. iucr.org

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₂H₂₅N₃O₂), the expected exact mass would be readily confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be characteristic of the molecule's structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 243 | [M]⁺ (Molecular Ion) |

| 187 | [M - C₄H₈]⁺ (Loss of isobutylene (B52900) from Boc) |

| 143 | [M - Boc]⁺ |

| 100 | [Boc]⁺ |

| 85 | [Piperazine-CH₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Vibrational Spectroscopy (FT-IR)

A detailed experimental FT-IR spectral analysis for this compound is not available in the reviewed scientific literature and spectral databases. However, a theoretical analysis based on the known vibrational frequencies of its constituent functional groups can provide an expected spectral profile.

The primary functional groups present in this compound are the piperazine ring, the N-Boc (tert-butoxycarbonyl) group, and the N-methyl-ethanamine backbone. The characteristic infrared absorption bands for these groups are expected to be present in the compound's spectrum.

Expected Vibrational Modes:

N-H Stretch: The secondary amine within the piperazine ring would typically exhibit a stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretch: The aliphatic C-H stretching vibrations from the piperazine ring, the ethyl chain, the methyl group, and the tert-butyl group are expected to appear in the 2850-3000 cm⁻¹ range.

C=O Stretch: The carbonyl group of the N-Boc protecting group is one of the most prominent features and is expected to show a strong absorption band in the region of 1680-1700 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the various amine and amide functionalities will likely appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

C-O Stretch: The C-O stretching of the carbamate (B1207046) will also be present, typically observed in the 1160-1250 cm⁻¹ range.

Without experimental data, a precise data table cannot be generated. The table below is a hypothetical representation of where the principal peaks for this compound would be expected based on the analysis of similar structures.

Interactive Data Table: Predicted FT-IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3400 | Medium-Weak | N-H Stretch | Piperazine N-H |

| 2975-2950 | Strong | Asymmetric C-H Stretch | tert-Butyl & Methyl |

| 2870-2850 | Medium | Symmetric C-H Stretch | Aliphatic CH₂ & CH₃ |

| ~1690 | Strong | C=O Stretch | N-Boc Carbonyl |

| ~1470-1450 | Medium | C-H Bending | CH₂ Scissoring |

| ~1365 | Medium-Strong | C-H Bending | tert-Butyl Umbrella Mode |

| ~1250 | Strong | C-O Stretch | Carbamate |

| ~1170 | Strong | C-N Stretch | Carbamate/Piperazine |

This predictive analysis underscores the need for experimental verification to confirm the precise wavenumbers and intensities of the vibrational bands for this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including electronic structure, reactivity, and the stability of different conformations.

Electronic Structure and Reactivity Descriptors (HOMO, LUMO, MESP)

The electronic properties and reactivity of a molecule can be described using global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

A Molecular Electrostatic Potential (MESP) map provides a visualization of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a molecule like 2-Piperazino-N-Boc-N-methyl-ethanamine, the nitrogen atoms of the piperazine (B1678402) ring and the oxygen atoms of the Boc-carbamate group are expected to be electron-rich regions, indicating potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to nitrogen and carbon atoms could represent electron-poor regions.

For related carbazole-based donor-acceptor-donor compounds, DFT calculations have shown that the LUMO is often delocalized across the acceptor and π-bridging components, which plays a crucial role in their photoluminescence properties. nankai.edu.cn The HOMO-LUMO gap in these systems can be selectively tuned, which influences their electronic characteristics. nankai.edu.cn

Table 1: Illustrative HOMO-LUMO Data for Related Compounds (Note: This data is for related compounds and not for this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Carbazole Derivative 1 | -5.50 | -2.08 | 3.42 |

| Carbazole Derivative 2 | -5.25 | -2.75 | 2.50 |

| Carbazole Derivative 3 | -5.62 | -2.83 | 2.79 |

Conformational Energies and Stability Analysis

The flexibility of the piperazine ring and the rotatable bonds in the side chain of this compound suggest the existence of multiple low-energy conformations. The piperazine ring typically adopts a chair conformation to minimize steric strain. For substituted cyclohexanes, which are structurally analogous to the piperazine ring, the substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups.

A conformational analysis of 5-benzylimidazolidin-4-one derivatives revealed that different staggered and eclipsing conformations exist, with small energy differences between them, suggesting that the benzyl (B1604629) group can rotate relatively freely at ambient temperatures. ethz.ch Quantum chemical calculations on these systems showed that the most stable computed conformer often corresponds to the one observed in the crystal structure. ethz.ch

Mechanistic Pathway Elucidation

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For piperazine and its derivatives, a key reaction is the formation of carbamates upon interaction with carbon dioxide. Studies on the degradation of piperazine for CO2 capture have shown that it can react to form various species, including PZ-carbamate and PZ-dicarbamate. researchgate.net

Quantum chemical studies on 2,5-disubstituted piperazines have been used to investigate the effect of different substituents on the pKa and the stability of the resulting carbamates. wur.nl Such studies indicate that certain substitutions can positively impact CO2 absorption capacity by reducing the stability of the carbamate (B1207046) towards hydrolysis. wur.nl

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, aims to identify the preferred three-dimensional arrangements of a molecule.

For this compound, the piperazine ring is expected to be in a chair conformation. The substituents on the ring and the side chain will have preferred orientations to minimize steric hindrance. A conformational analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using NMR spectroscopy and quantum chemical calculations showed that the introduction of a fluorine atom significantly altered the predominant conformation in solution. mdpi.com This highlights the sensitivity of molecular conformation to subtle changes in chemical structure.

Hirshfeld Surface Analysis for Solid-State Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions like hydrogen bonds and van der Waals forces.

While a crystal structure for this compound is not publicly available, studies on related compounds provide insights into the types of interactions that might be expected. For instance, the Hirshfeld surface analysis of tert-butyl N-acetylcarbamate revealed that the crystal packing is dominated by H⋯H (42.6%) and O⋯H (26.7%) contacts, with strong N—H⋯O hydrogen bonds forming dimers. nih.gov In another study on a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, Hirshfeld analysis identified weak C—H⋯O hydrogen-bond-like interactions and C—H⋯π interactions. nih.goviucr.org

Mechanistic Investigations of Chemical Transformations

The reactivity of 2-Piperazino-N-Boc-N-methyl-ethanamine is largely dictated by the interplay of its functional groups. The piperazine (B1678402) moiety offers sites for C-H functionalization, while the N-Boc group serves as a crucial protecting group whose removal is often a key synthetic step.

Reaction Mechanisms in C-H Functionalization

The direct functionalization of C-H bonds in piperazine derivatives is a powerful strategy for the synthesis of complex molecules. mdpi.com For this compound, this typically occurs at the carbon atoms adjacent to the nitrogen atoms of the piperazine ring.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of amines, including piperazine derivatives. encyclopedia.pubnih.gov The mechanism generally involves the generation of highly reactive radical intermediates. encyclopedia.pub

In a typical photoredox cycle for the C-H arylation of an N-aryl piperazine, a photocatalyst, such as an iridium complex (e.g., Ir(ppy)3), is excited by visible light. encyclopedia.pub The excited photocatalyst can then engage in a single-electron transfer (SET) process. For a substrate like this compound, which lacks an N-aryl group, the initial SET would likely involve the more electron-rich tertiary amine of the piperazine ring, leading to the formation of a nitrogen-centered radical cation. ccsenet.org Subsequent deprotonation of an adjacent C-H bond by a mild base would generate a nucleophilic α-amino radical. ccsenet.org This radical can then be intercepted by a suitable coupling partner, such as an electron-deficient arene, to form a new carbon-carbon bond. encyclopedia.pub

The general mechanism can be summarized as follows:

Photoexcitation: The photocatalyst absorbs light and is promoted to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the piperazine nitrogen to a radical cation.

Deprotonation: A base removes a proton from the carbon adjacent to the positively charged nitrogen, forming an α-amino radical.

Radical Coupling: The α-amino radical adds to an acceptor molecule.

Rearomatization/Final Step: The resulting intermediate undergoes further steps, such as elimination, to yield the final product and regenerate the photocatalyst. encyclopedia.pub

While specific studies on this compound are not prevalent, the reactivity of similar N-alkyl-N'-Boc-piperazines in photoredox catalysis suggests that functionalization would preferentially occur at the C-H bonds alpha to the unprotected tertiary amine of the piperazine ring due to its higher electron density compared to the Boc-protected nitrogen.

The directed lithiation of N-Boc protected heterocycles is a well-established method for C-H functionalization. beilstein-journals.orgwhiterose.ac.uk This strategy typically employs a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), to deprotonate the C-H bond alpha to the nitrogen atom bearing the Boc group. beilstein-journals.orgwhiterose.ac.uk The Boc group acts as a directing group, facilitating the deprotonation at the adjacent carbon.

For this compound, the lithiation would be expected to occur at the C-H bond adjacent to the Boc-protected nitrogen of the ethanamine moiety. However, the presence of the piperazine ring introduces complexity. The two tertiary amine nitrogens of the piperazine could also be sites of coordination for the lithium reagent. Studies on N-Boc-N'-benzyl piperazine have shown that diamine-free lithiation with s-BuLi in THF is feasible, leading to the formation of an α-lithiated intermediate that can be trapped with various electrophiles. beilstein-journals.org In situ IR spectroscopy has been a valuable tool in monitoring the formation of these organolithium intermediates. researchgate.net

Following lithiation, a transmetallation step, for instance with a zinc or copper salt, can generate a more stable organometallic intermediate. whiterose.ac.uk These intermediates can then participate in cross-coupling reactions, such as Negishi or Suzuki couplings, to form new C-C bonds. The nature of the organometallic intermediate plays a crucial role in the outcome of these reactions.

Kinetics and Mechanisms of N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. It is typically achieved under acidic conditions.

The generally accepted mechanism for acid-catalyzed N-Boc deprotection involves the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Fragmentation: The protonated carbamate (B1207046) fragments to form a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.

Protonation of Amine: Under acidic conditions, the liberated amine is protonated to form the corresponding ammonium (B1175870) salt.

The formation of the gaseous byproducts, isobutylene (B52900) (from the deprotonation of the tert-butyl cation) and carbon dioxide, drives the reaction to completion.

Role of Acid Concentration and Scavengers

Kinetic studies on the deprotection of various N-Boc protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl. nih.govmdpi.com This suggests that a second molecule of the acid is involved in the rate-determining step, likely facilitating the separation of the ion pair formed after the initial fragmentation of the protonated carbamate. nih.gov In contrast, with weaker acids like trifluoroacetic acid (TFA), a large excess is often required to achieve a reasonable reaction rate. nih.gov

A significant side reaction during N-Boc deprotection is the alkylation of nucleophilic sites on the substrate or other molecules by the intermediate tert-butyl cation. whiterose.ac.uk To mitigate this, scavengers are often added to the reaction mixture. These scavengers are nucleophilic species that can effectively trap the tert-butyl cation. Common scavengers include anisole, thioanisole, and triethylsilane. whiterose.ac.uk

The following table presents representative kinetic data for the deprotection of a model N-Boc compound, highlighting the effect of acid concentration.

Table 1: Representative Kinetic Data for N-Boc Deprotection

| Substrate | Acid | Acid Concentration (M) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Model Thioester | HCl in Toluene/IPA | 0.5 | Varies with [HCl]^2 | nih.gov |

| Model Tosylate | HCl | - | Second-order dependence | nih.gov |

| Model Tosylate | Trifluoroacetic Acid | High excess needed | Inverse dependence on [TFA] | nih.gov |

This table presents generalized findings from studies on model compounds and not specifically on this compound.

Origins of Regioselectivity and Diastereoselectivity

In molecules with multiple potential reaction sites, such as this compound, controlling the regioselectivity and diastereoselectivity of a reaction is paramount for achieving the desired product.

For the C-H functionalization of N-Boc piperazines, regioselectivity is often dictated by the directing effect of the Boc group, which favors functionalization at the adjacent C-H bond. beilstein-journals.orgwhiterose.ac.uk However, the presence of other substituents on the piperazine ring can influence this selectivity. In the case of this compound, the N'-methyl group on the piperazine ring can also influence the electronic and steric environment, potentially leading to a mixture of regioisomers upon functionalization. The choice of catalyst and ligands in transition-metal-catalyzed reactions can also play a pivotal role in controlling regioselectivity.

Diastereoselectivity in the functionalization of piperazine rings is a complex issue. The introduction of a new stereocenter on the ring can lead to the formation of diastereomers. The stereochemical outcome is often influenced by several factors:

Existing Stereocenters: If the substrate already contains a stereocenter, it can direct the approach of the incoming reagent.

Chiral Auxiliaries: The use of a chiral auxiliary, often attached to one of the nitrogen atoms, can effectively control the diastereoselectivity of the reaction. beilstein-journals.org For instance, an α-methylbenzyl group on the distal nitrogen of an N-Boc piperazine has been shown to direct the diastereoselective installation of substituents. beilstein-journals.orgnih.gov

Chiral Reagents and Catalysts: The use of chiral ligands in combination with metal catalysts or chiral bases in deprotonation reactions can induce high levels of diastereoselectivity. beilstein-journals.org

Thermodynamic vs. Kinetic Control: The final ratio of diastereomers can be a result of either kinetic or thermodynamic control. In some photoredox-catalyzed reactions, an initial unselective functionalization is followed by a slower epimerization process that leads to the thermodynamically more stable diastereomer. sigmaaldrich.com

For this compound, the flexible N-methyl-ethanamine side chain could potentially influence the conformational preference of the piperazine ring, thereby affecting the diastereochemical outcome of reactions at the ring.

Table 2: Factors Influencing Stereoselectivity in Piperazine Functionalization

| Factor | Description | Example | Reference |

|---|---|---|---|

| Chiral Auxiliary | A removable chiral group on the piperazine nitrogen directs the stereochemical outcome. | Use of an (R)- or (S)-α-methylbenzyl group. | beilstein-journals.orgnih.gov |

| Chiral Ligand | A chiral ligand complexed to a metal catalyst creates a chiral environment for the reaction. | (-)-Sparteine (B7772259) in lithiation reactions. | beilstein-journals.org |

| Reaction Conditions | Temperature and reaction time can influence whether the product distribution is under kinetic or thermodynamic control. | Epimerization under photoredox conditions. | sigmaaldrich.com |

This table provides a general overview of strategies used for controlling stereoselectivity in piperazine derivatives.

Applications As a Key Synthetic Intermediate and Scaffold

Building Block for Advanced Heterocyclic Systems

The piperazine (B1678402) core is a privileged scaffold in medicinal chemistry, and 2-Piperazino-N-Boc-N-methyl-ethanamine serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems. nih.govnih.govorganic-chemistry.org The secondary amine on the piperazine ring can readily participate in reactions to build upon the existing framework.

For instance, N-Boc-piperazine derivatives are crucial in the synthesis of various biologically active compounds. nih.gov They can be coupled with other heterocyclic precursors to generate novel fused systems. One common strategy involves the reaction of the piperazine nitrogen with electrophilic centers on another ring system, leading to the formation of polycyclic structures. For example, N-Boc-piperazine can be coupled with chloropyrimidines in the synthesis of kinase inhibitors. nih.gov The Boc group can then be removed under acidic conditions to allow for further derivatization at that position.

The synthesis of fused tricyclic heterocycle piperazine derivatives as potential multireceptor atypical antipsychotics highlights the utility of such building blocks. nih.gov Although not specifying the exact title compound, the general synthetic strategies often involve the condensation of a piperazine-containing fragment with other cyclic precursors.

Table 1: Examples of Heterocyclic Systems Derived from Piperazine Building Blocks

| Starting Piperazine Derivative | Reagent/Reaction Condition | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Pyrimidyl-piperazine | nih.gov |

| N-Boc-piperazine | 1-bromo-2,3-dichlorobenzene (Buchwald-Hartwig) | Aryl-piperazine | nih.gov |

This table presents examples of reactions involving N-Boc-piperazine derivatives to illustrate the synthesis of advanced heterocyclic systems.

Scaffold for Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides, and they are of great interest in drug discovery. The piperazine scaffold is often incorporated into peptidomimetic structures to introduce conformational constraints and improve pharmacokinetic properties. nih.govscispace.comnd.eduresearchgate.netacs.org The rigid chair-like conformation of the piperazine ring can help to pre-organize the appended peptide chains into specific secondary structures, such as β-turns or β-hairpins. nih.govscispace.comresearchgate.net

While direct use of this compound in a specific, named peptidomimetic is not widely reported in publicly available literature, its structural motifs are highly relevant. The N-methyl-N-Boc-ethylamine side chain can be deprotected and extended with amino acids or peptide fragments. The piperazine ring itself acts as a dipeptide surrogate, providing a non-natural linkage that can enhance stability against enzymatic degradation. The synthesis of peptidomimetics often involves solution-phase or solid-phase peptide synthesis techniques, where the Boc protecting group is a standard feature for amine protection. nih.govscispace.comresearchgate.net

The conformational analysis of peptidomimetics containing diketopiperazine scaffolds, which are related to piperazine, demonstrates the ability of these six-membered rings to induce specific secondary structures like β-hairpins. nih.govscispace.comresearchgate.net

Precursor for Polyamine Derivatives

Polyamines are a class of organic cations that play crucial roles in cell growth and differentiation. nih.govnih.govresearchgate.net Synthetic polyamine analogues are valuable tools for studying these processes and have potential as therapeutic agents. nih.govnih.govresearchgate.net Piperazine and its derivatives have been used to synthesize novel polyamine-like compounds. nih.gov

This compound can serve as a precursor to N,N'-substituted piperazine derivatives that mimic the structure of natural polyamines like spermine (B22157) and spermidine. nih.gov The synthesis of these analogues often involves the alkylation or acylation of the piperazine nitrogens. For example, N,N'-bis(3-aminopropyl)piperazine has been synthesized and shown to interact with polyamine binding sites on NMDA receptors. nih.gov The synthetic route to such compounds can start from a monosubstituted piperazine, where the second nitrogen is subsequently functionalized. The Boc-protected amine in the title compound can be deprotected and modified to introduce various polyamine side chains.

Table 2: Examples of Polyamine Analogues Synthesized from Piperazine Precursors

| Piperazine Precursor | Synthetic Modification | Resulting Polyamine Analogue | Biological Target/Application | Reference |

|---|---|---|---|---|

| Piperazine | N,N'-dialkylation with aminopropyl groups | N,N'-bis(3-aminopropyl)piperazine | NMDA receptor modulation | nih.gov |

| Homopiperazine (B121016) | N,N'-diacylation with aminoacetyl groups | N,N'-bis(2-aminoacetyl)homopiperazine | NMDA receptor modulation | nih.gov |

This table illustrates the synthesis of polyamine analogues from piperazine and homopiperazine precursors, demonstrating the general strategies applicable to derivatives like this compound.

Ligand and Catalyst Design from Piperazine Scaffolds

The piperazine scaffold is extensively used in the design of ligands for metal-catalyzed reactions. nih.govnih.gov The two nitrogen atoms of the piperazine ring can coordinate to a metal center, and the substituents on the nitrogens can be tailored to fine-tune the electronic and steric properties of the resulting catalyst. Chiral piperazine derivatives are particularly valuable in asymmetric catalysis, where they can induce enantioselectivity in chemical transformations. nih.govrsc.orgnih.gov

The N-methyl-N-Boc-ethylamine side chain of this compound can be further functionalized to introduce additional coordinating groups, leading to the formation of multidentate ligands. For example, the terminal amine, after deprotection, could be used to attach another chelating group. Palladium complexes with N-heterocyclic carbene ligands derived from benzimidazolium salts, which can feature piperazine moieties, have shown catalytic activity in cross-coupling reactions. nih.gov

While specific catalytic applications of ligands derived directly from this compound are not prominently documented, the general principles of using substituted piperazines in catalysis are well-established. For instance, palladium complexes with indolyl-NNN-type ligands, which can incorporate a piperazine unit, have been used as catalysts in Suzuki coupling reactions. nih.gov

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. rsc.orgresearchgate.netresearchgate.netresearchgate.net The piperazine ring, with its hydrogen bond donor and acceptor capabilities, is a useful building block for constructing supramolecular architectures. rsc.orgresearchgate.netresearchgate.net

The Boc-protected amine in this compound can also participate in hydrogen bonding. The carbonyl oxygen of the Boc group is a good hydrogen bond acceptor. After deprotection, the resulting secondary amine can act as a hydrogen bond donor. These interactions can direct the self-assembly of molecules into well-defined structures such as tapes, sheets, or three-dimensional networks. researchgate.net

For example, piperazine-1,4-diol (B14613724) has been shown to form 2D hydrogen-bonded networks in co-crystals with various acids. rsc.org Similarly, N,N'-disubstituted piperazines can form extensive intermolecular non-bonding interactions in the solid state. researchgate.netnih.gov The specific arrangement of functional groups in this compound makes it a potential candidate for the design of novel supramolecular materials. researchgate.net

Green Chemistry and Sustainable Synthesis Innovations

Energy-Efficient Synthesis: Microwave and Ultrasonication

Conventional synthetic methods often rely on prolonged heating, which consumes significant energy. Microwave irradiation and ultrasonication have emerged as powerful, energy-efficient alternatives that can dramatically accelerate reaction rates, often leading to higher yields and purities.

Microwave-Assisted Synthesis: Microwave heating increases the kinetic energy of molecules through the direct absorption of microwave energy by polar molecules in the reaction mixture. This rapid, localized heating can significantly shorten reaction times from hours to minutes. mdpi.comnih.gov In the context of piperazine (B1678402) synthesis, microwave irradiation has been successfully employed to accelerate N-alkylation and N-arylation reactions. researchgate.net For instance, a simplified, one-pot synthesis of monosubstituted piperazines, which avoids the need for protecting groups, was made more efficient by incorporating microwave irradiation. nih.govnih.gov This approach not only reduced reaction times but also maintained high yields and purity of the desired products. mdpi.com The transition from batch to microwave-assisted flow reactors further demonstrates the potential for process intensification and scalability. nih.gov

Ultrasonication-Assisted Synthesis: Ultrasonication utilizes sound energy to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been effectively used in the synthesis of various piperazine derivatives. nih.govresearchgate.net For example, the synthesis of piperazine-1-carbodithioates from monosubstituted piperazine was achieved in excellent yields (80–90%) in just 30 minutes under ultrasonic conditions at 70°C, a significant improvement over the 12-18 hours required at room temperature. nih.gov Similarly, ultrasound has been applied to the N-alkylation of piperazine systems, proving to be a versatile method that can be adapted with different phase transfer catalysts or solvents. nih.gov

Table 1: Comparison of Conventional vs. Energy-Efficient Synthesis of Piperazine Derivatives

| Method | Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Synthesis of Piperazine-1-carbodithioates | Room Temperature | 12–18 hours | 55–65% | nih.gov |

| Ultrasonication | Synthesis of Piperazine-1-carbodithioates | 70°C | 30 minutes | 80–90% | nih.gov |

| Batch Reactor | Synthesis of Monosubstituted Piperazines | Room Temp. or Reflux | Several hours | High | mdpi.com |

| Microwave Flow Reactor | Synthesis of Monosubstituted Piperazines | Elevated Temp. | Significantly shorter | Comparable | mdpi.comnih.gov |

Photoredox Catalysis for Reduced Reagent Toxicity and Waste

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, offering a green alternative to traditional methods that often require harsh reagents or transition metals. nsf.gov This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate substrates under mild conditions. tcichemicals.com

For piperazine synthesis, photoredox catalysis enables direct C-H functionalization, a highly sought-after transformation that avoids the need for pre-functionalized starting materials. nsf.gov For example, a method for the synthesis of 2-substituted piperazines from glycine (B1666218) derivatives and various aldehydes has been developed using an iridium-based photoredox catalyst. tcichemicals.comorganic-chemistry.org This "CarboxyLic Amine Protocol" (CLAP) involves a photoinitiated decarboxylative annulation that proceeds smoothly under blue LED irradiation. tcichemicals.commdpi.com

Furthermore, organic photoredox catalysis provides an even greener approach by replacing rare and expensive metal catalysts (like iridium) with organic dyes. mdpi.com These organic catalysts can facilitate the C-H alkylation of carbamate-protected piperazines, such as N,N-bis-Boc-piperazine, to produce a single α-C–H alkylation product with high chemoselectivity. mdpi.com This strategy circumvents the use of toxic reagents and significantly reduces waste, aligning with the core tenets of sustainable chemistry. mdpi.comnih.gov The development of these methods highlights a programmable and operationally simple route to diverse piperazine cores. nih.gov

Solvent-Free and Catalyst-Free Methodologies

The ideal chemical synthesis would proceed without solvents or catalysts, which are major contributors to chemical waste. While completely achieving this is challenging, significant progress has been made in developing solvent-free and catalyst-free reactions, particularly for key steps like N-Boc protection.

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in the synthesis of molecules like 2-Piperazino-N-Boc-N-methyl-ethanamine. Traditionally, its introduction requires a base catalyst and organic solvents. However, efficient and eco-friendly protocols have been developed that proceed under catalyst-free conditions. One such method uses a water-acetone mixture at room temperature for the N-Boc protection of various amines with di-tert-butyl dicarbonate, affording excellent yields in short reaction times without side reactions. nih.gov

Even more impressively, catalyst-free N-Boc deprotection has been achieved using only water at reflux temperatures. semanticscholar.org This method is highly efficient for a range of structurally diverse amines and avoids the need for acids or other reagents typically required for Boc removal, representing a significant advancement in green chemistry. semanticscholar.orgresearchgate.net Solvent-free methodologies for N-Boc protection have also been reported, using a recyclable solid acid nanocatalyst at room temperature, which further simplifies the workup and minimizes waste. researchgate.net

Continuous Flow Synthesis for Process Intensification

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. It represents a key strategy for process intensification.

In the synthesis of piperazine derivatives, continuous flow has been successfully integrated with other green technologies. For instance, visible-light-promoted photoredox catalysis for synthesizing 2-substituted piperazines has been adapted from batch to continuous flow conditions. tcichemicals.comorganic-chemistry.orgmdpi.com This transition allows for safer handling of reactive intermediates and can lead to higher productivity. By replacing potassium hydroxide (B78521) with a soluble base like DBU, precipitation issues were overcome, enabling a smooth flow process. mdpi.com

Similarly, microwave-assisted synthesis has been implemented in a flow reactor setup, allowing for rapid and efficient production of monosubstituted piperazines. nih.gov The development of a prototype flow microwave reactor highlights the potential for large-scale, automated manufacturing of these valuable compounds. mdpi.com Thermal deprotection of N-Boc groups has also been shown to be highly efficient in continuous flow reactors at elevated temperatures, offering a clean and rapid method for this crucial synthetic step. acs.org

Table 2: Application of Flow Chemistry in Piperazine-Related Synthesis

| Technology | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Photoredox Catalysis in Flow | Synthesis of 2-Substituted Piperazines | Scalable, safe handling of intermediates, increased productivity. | tcichemicals.comorganic-chemistry.orgmdpi.com |

| Microwave-Assisted Flow | Synthesis of Monosubstituted Piperazines | Rapid heating, significant reduction in reaction time, potential for automation. | nih.gov |

| Thermal Deprotection in Flow | N-Boc Deprotection | High efficiency, rapid, clean, no additional reagents required. | acs.org |

Multicomponent Reaction Advantages in Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, are inherently atom-economical. mdpi.com

MCRs offer significant advantages for synthesizing complex heterocyclic structures like piperazines. They reduce the number of synthetic steps, minimize purification processes, and consequently decrease solvent and energy consumption. Various MCRs have been developed for the efficient synthesis of piperazine derivatives. rsc.org For example, a one-pot, four-component protocol for synthesizing substituted piperazines has been developed using an azaarene halide, DABCO, an activated aryl halide, and sodium sulfide. rsc.org Another approach involves the copper(I)-catalyzed, one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides to yield unsymmetrical piperazines in high yields. rsc.org

Stereochemistry and Chirality in 2 Piperazino N Boc N Methyl Ethanamine Synthesis

Enantioselective Methodologies

The enantioselective synthesis of piperazine (B1678402) derivatives often involves the use of chiral catalysts, auxiliaries, or starting materials to induce facial selectivity in key bond-forming reactions. While specific methods for the direct enantioselective synthesis of 2-Piperazino-N-Boc-N-methyl-ethanamine are not extensively documented, several established strategies for analogous N-Boc protected piperazines can be considered.

One prominent approach is the asymmetric lithiation-substitution of N-Boc piperazines. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base like sec-butyllithium (B1581126) (s-BuLi) to deprotonate a C-H bond adjacent to a nitrogen atom in a stereoselective manner. nih.gov The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to yield an enantioenriched α-substituted piperazine. nih.gov The success of this method is often influenced by the nature of the distal N-substituent and the electrophile used. nih.gov

Another powerful technique is palladium-catalyzed asymmetric allylic alkylation . This has been successfully applied to the synthesis of chiral N-Boc-protected piperazin-2-ones. nih.gov In this type of reaction, a chiral phosphine (B1218219) ligand, such as a PHOX ligand, coordinates to a palladium center to create a chiral environment. nih.gov This catalytic system can then facilitate the enantioselective alkylation of a nucleophilic piperazine precursor, leading to products with high enantiomeric excess. nih.gov Subsequent chemical transformations could then be employed to convert the resulting piperazinone into the desired 2-substituted piperazine.

Furthermore, the use of chiral auxiliaries represents a classic and reliable method for stereocontrol. For instance, attaching a chiral auxiliary to the piperazine nitrogen can direct the approach of a reagent to one face of the molecule. A notable example is the use of an α-methylbenzyl group as a chiral auxiliary on an N-Boc piperazine, which has been shown to direct asymmetric lithiation. nih.gov After the stereoselective functionalization, the auxiliary can be cleaved to provide the enantiopure product. Similarly, enantiopure β-amino alcohols like (1R,2S)-norephedrine have been employed as chiral auxiliaries in the synthesis of 2-substituted piperidines, a strategy that could be adapted to piperazine synthesis. researchgate.net

The table below summarizes potential enantioselective strategies applicable to the synthesis of chiral 2-substituted piperazines.

| Methodology | Chiral Source | Key Features |

| Asymmetric Lithiation-Substitution | Chiral Ligand (e.g., (-)-sparteine) | Direct C-H functionalization of the piperazine ring; stereochemical outcome can depend on the electrophile. nih.gov |

| Asymmetric Allylic Alkylation | Chiral Catalyst (e.g., Pd-PHOX complex) | Forms a C-C bond with high enantioselectivity; typically applied to piperazinone precursors. nih.gov |

| Chiral Auxiliary | Covalently attached chiral group (e.g., α-methylbenzyl) | Stoichiometric use of a chiral molecule to direct a stereoselective reaction; requires subsequent removal. nih.gov |

Diastereoselective Transformations and Control

When a molecule already contains a stereocenter, the introduction of a second one requires control over diastereoselectivity. In the synthesis of derivatives of this compound that may contain additional chiral centers, diastereoselective reactions are crucial.

Substrate-controlled diastereoselection is a common strategy where the existing stereocenter directs the stereochemical outcome of a subsequent reaction. For instance, in the synthesis of 2,5-trans- and 2,6-trans-piperazines, the stereochemistry of the initial substitution can dictate the facial selectivity of a second substitution on the piperazine ring. nih.gov

Reagent-controlled diastereoselection involves the use of a chiral reagent that overrides the directing effect of any existing stereocenters in the substrate. While less common for piperazine synthesis, this approach offers a powerful way to access specific diastereomers that may be disfavored under substrate control.

A key reaction where diastereoselectivity is critical is the aza-Prins cyclization , which has been used to generate 2,4,6-trisubstituted piperidines with excellent stereocontrol. core.ac.uk This type of reaction involves the cyclization of an N-acyliminium ion with a pendant alkene. The stereochemical outcome is often dictated by the chair-like transition state, which minimizes steric interactions. core.ac.uk A similar strategy could potentially be developed for the diastereoselective synthesis of polysubstituted piperazines.

The table below outlines some diastereoselective approaches relevant to the synthesis of substituted piperazines.

| Approach | Control Element | Description |

| Substrate-Controlled Diastereoselection | Existing stereocenter in the molecule | The inherent chirality of the starting material directs the formation of a new stereocenter, often leading to the thermodynamic product. nih.gov |

| Reagent-Controlled Diastereoselection | Chiral reagent or catalyst | An external chiral influence determines the stereochemical outcome, allowing access to diastereomers that may not be easily formed otherwise. |

| Cyclization Reactions | Transition state geometry (e.g., chair-like) | In reactions like the aza-Prins cyclization, the conformation of the transition state can lead to a high degree of diastereoselectivity. core.ac.uk |

Conformational Analysis and Stereoisomer Stability

The piperazine ring typically adopts a chair conformation to minimize torsional strain. For a 2-substituted piperazine, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations is a crucial factor that can influence the molecule's biological activity.

In studies of 1-acyl and 1-aryl 2-substituted piperazines, it has been observed that the axial conformation is often preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding, for example, between an axial substituent and a nitrogen atom on the piperazine ring. nih.gov The axial orientation can also pre-organize the molecule into a specific three-dimensional arrangement that may be favorable for binding to a biological target. nih.gov

The stability of different stereoisomers (enantiomers and diastereomers) is generally considered to be identical for enantiomers in an achiral environment. However, diastereomers will have different energies and therefore different stabilities. The relative stability of diastereomers can be influenced by factors such as steric hindrance and intramolecular interactions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformations and stereoisomers, providing insights into their stability. researchgate.net

The table below highlights key aspects of conformational analysis and stereoisomer stability.

| Aspect | Key Considerations |

| Conformational Preference | The substituent at the 2-position can exist in either an axial or equatorial orientation. nih.gov |

| Stabilizing Interactions | Intramolecular hydrogen bonding can stabilize the axial conformation in certain 2-substituted piperazines. nih.gov |

| Influence of Protecting Groups | Bulky protecting groups like the Boc group can influence the conformational equilibrium of the piperazine ring. researchgate.net |

| Diastereomer Stability | Diastereomers have different energies and stabilities due to varying non-bonded interactions. |

| Computational Analysis | DFT and other computational methods can be used to predict the most stable conformations and stereoisomers. researchgate.net |

Future Research Perspectives

Development of Novel and Highly Selective Synthetic Pathways

The future of synthesizing derivatives of 2-Piperazino-N-Boc-N-methyl-ethanamine will likely be dominated by the quest for greater efficiency and selectivity. Current synthetic strategies often rely on traditional N-alkylation and acylation methods. However, emerging techniques in C-H functionalization are set to revolutionize the way chemists approach the modification of the piperazine (B1678402) ring.

Future research will likely focus on:

Direct C-H Functionalization: Developing methods for the direct and regioselective functionalization of the C-H bonds on the piperazine ring of this compound will be a primary objective. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com Future studies will likely explore the application of photoredox catalysis to introduce a diverse array of functional groups onto the piperazine core of the title compound.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, safety, and scalability. The transition from batch to flow synthesis for the derivatization of this compound will be a significant step towards its industrial-scale application. mdpi.com

One-Pot Procedures: The development of one-pot, multi-component reactions starting from simple precursors to construct complex molecules containing the this compound scaffold will be a key area of interest. rsc.org This strategy significantly reduces the number of purification steps and waste generation.

Integration of Advanced Computational and AI-Driven Design

The synergy between experimental and computational chemistry is becoming increasingly crucial in modern drug discovery and materials science. For this compound, computational tools will be instrumental in guiding the design of new derivatives with tailored properties.

Future research directions include:

Predictive Reactivity Models: Utilizing Density Functional Theory (DFT) and other computational methods to predict the most reactive sites on the this compound molecule for various chemical transformations. This will enable chemists to design more selective and efficient synthetic routes.

Pharmacophore and QSAR Modeling: Employing computational techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling to design libraries of this compound derivatives with enhanced biological activity against specific therapeutic targets. nih.govscilit.com

AI and Machine Learning: Leveraging artificial intelligence and machine learning algorithms to analyze large datasets of chemical information and predict the properties of novel derivatives. This can accelerate the discovery of new drug candidates and materials based on the this compound scaffold.

In Silico Screening: Performing virtual screening of large compound libraries against biological targets to identify promising derivatives of this compound for further experimental investigation.

Exploration of New Catalytic Systems for Functionalization

The discovery of novel catalysts is paramount to unlocking new modes of reactivity and achieving previously unattainable chemical transformations. The functionalization of this compound will greatly benefit from the development of more efficient and selective catalytic systems.

Key areas for future exploration are:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more sustainable and cost-effective catalysts based on earth-abundant metals like iron, copper, and nickel for the functionalization of the piperazine ring.

Organocatalysis: Expanding the use of purely organic catalysts for asymmetric transformations, offering a green and metal-free alternative for the synthesis of chiral derivatives of this compound. mdpi.com

Nanocatalysts: Investigating the use of catalytically active nanoparticles, which offer high surface area and unique reactivity, to promote novel transformations on the this compound scaffold.

Biocatalysis: Employing enzymes as highly selective catalysts for the modification of this compound, particularly for the synthesis of enantiomerically pure compounds.

High-Throughput Synthesis and Automation in Discovery

To accelerate the pace of discovery, high-throughput synthesis and automation are indispensable tools. Applying these technologies to the synthesis and screening of this compound derivatives will enable the rapid exploration of a vast chemical space.

Future research will focus on:

Combinatorial Library Synthesis: Developing automated platforms for the parallel synthesis of large libraries of this compound derivatives, each with unique structural modifications. nih.gov

Automated Flow Synthesis: Integrating automated flow synthesis systems for the on-demand production of diverse compound libraries, facilitating rapid screening and optimization. chemrxiv.org

High-Throughput Screening: Implementing high-throughput screening assays to rapidly evaluate the biological activity or material properties of the synthesized libraries, allowing for the quick identification of lead compounds. nih.gov

Robotics and Laboratory Automation: Utilizing robotic platforms to automate repetitive tasks in the synthesis and purification processes, freeing up researchers to focus on more complex scientific challenges.

Expansion into Next-Generation Materials and Systems

The unique structural and chemical properties of this compound make it an attractive building block for the creation of advanced materials and functional systems with novel applications.

Promising avenues for future research include:

Metal-Organic Frameworks (MOFs): Incorporating this compound or its derivatives as organic linkers in the synthesis of MOFs. nih.gov The amine functionalities can be post-synthetically modified to tune the properties of the MOF for applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: Utilizing the piperazine and amine groups for the construction of complex supramolecular architectures through non-covalent interactions, leading to the development of new sensors, drug delivery vehicles, and responsive materials.

Bioactive Conjugates: Covalently linking this compound to other bioactive molecules, such as peptides or natural products, to create hybrid compounds with enhanced therapeutic properties or novel mechanisms of action. mdpi.com

Radiolabeled Tracers for PET Imaging: Developing radiolabeled derivatives of this compound as potential positron emission tomography (PET) tracers for the imaging of specific biological targets in vivo, aiding in disease diagnosis and drug development. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.